2-Pentacosanone
Overview
Description
2-Pentacosanone is a long-chain ketone with the molecular formula C25H50O. It is a methyl ketone, specifically a pentacosane derivative, where the ketone functional group is located at the second carbon position. This compound is known for its presence in natural waxes and has been identified in various biological systems, including the wax secretions of certain dragonflies .
Preparation Methods
2-Pentacosanone can be synthesized through several methods. One common approach involves the oxidation of long-chain alcohols or aldehydes. For instance, the oxidation of 2-pentacosanol can yield this compound. This reaction typically requires an oxidizing agent such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions .
In an industrial setting, this compound can be produced through the catalytic dehydrogenation of long-chain hydrocarbons. This process involves the use of metal catalysts, such as palladium or platinum, at elevated temperatures to facilitate the removal of hydrogen atoms and the formation of the ketone functional group .
Chemical Reactions Analysis
Scientific Research Applications
2-Pentacosanone has several scientific research applications:
Biomimetics: It is a major component of the wax secretions in dragonflies, which exhibit unique UV-reflective properties.
Chemical Communication: In certain species, such as the Vipera ammodytes snake, this compound plays a role in chemical communication, acting as a pheromone or signaling molecule.
Material Science:
Mechanism of Action
The mechanism of action of 2-pentacosanone in biological systems involves its interaction with specific molecular targets. In the case of dragonflies, it is involved in the formation of wax layers that reflect UV light. This process is facilitated by the upregulation of genes involved in fatty acid elongation, leading to the production of very long-chain methyl ketones like this compound .
Comparison with Similar Compounds
2-Pentacosanone can be compared with other long-chain ketones, such as 2-heptacosanone and 2-nonacosanone. These compounds share similar structural features but differ in the length of their carbon chains. The unique properties of this compound, such as its specific melting point and crystallization behavior, distinguish it from these related compounds .
2-Heptacosanone: Similar in structure but with a longer carbon chain (C27H54O).
2-Nonacosanone: Another long-chain ketone with an even longer carbon chain (C29H58O).
These comparisons highlight the importance of chain length in determining the physical and chemical properties of long-chain ketones.
Properties
IUPAC Name |
pentacosan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(2)26/h3-24H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTIEPBCRWXMBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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